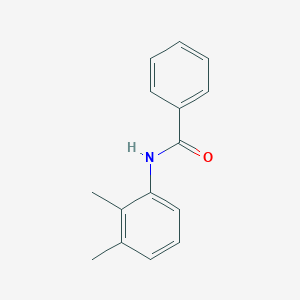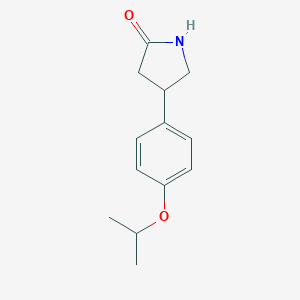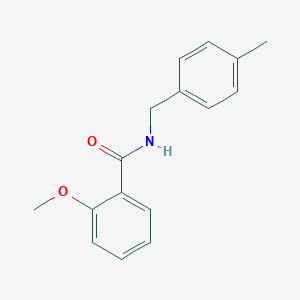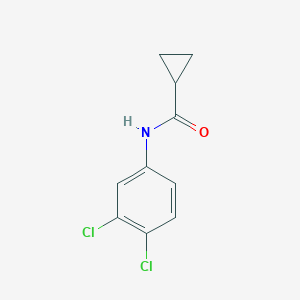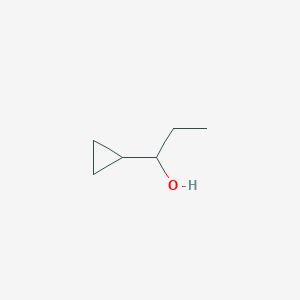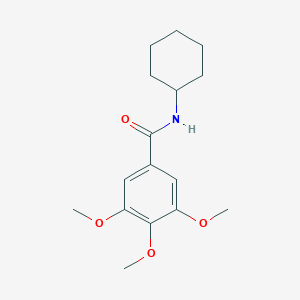
4-(2-Aminofenil)piperidina-1-carboxilato de terc-butilo
Descripción general
Descripción
“tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 79099-00-6 . It has a molecular weight of 291.39 . The IUPAC name for this compound is tert-butyl 4- (2-aminoanilino)-1-piperidinecarboxylate . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 111-112 degrees Celsius .Aplicaciones Científicas De Investigación
Estudios de RMN de Complejos Macromoleculares
Este compuesto se utiliza como sonda en la espectroscopia de RMN (Resonancia Magnética Nuclear) para estudiar complejos macromoleculares . El grupo terc-butilo unido a proteínas o complejos se puede observar con alta sensibilidad, lo que es particularmente beneficioso para analizar ensamblajes biomoleculares grandes que tienen estabilidad o solubilidad limitada.
Síntesis Química de Péptidos
El éster terc-butílico de los aminoácidos, incluidos los derivados de este compuesto, se utiliza ampliamente en la síntesis química de péptidos . Sirve como un sustituto de grupo carboxilo enmascarado, lo que permite la preparación de derivados protegidos de aminoácidos no estándar que son cruciales para la modificación de proteínas y la síntesis de péptidos complejos.
Desarrollo de PROTAC
La estructura de 4-(2-Aminofenil)piperidina-1-carboxilato de terc-butilo lo hace útil como un enlace semi-flexible en el desarrollo de PROTAC (Quimeras de Enfoque de Proteólisis) . Los PROTAC son una nueva clase de fármacos que se dirigen a las proteínas para su degradación, ofreciendo un nuevo enfoque para el descubrimiento de fármacos.
Síntesis Orgánica
En la síntesis orgánica, el grupo terc-butilo a menudo se emplea como grupo protector para ácidos carboxílicos y alcoholes . Este compuesto, con su funcionalidad de éster terc-butílico, se puede utilizar para proteger la parte de ácido carboxílico durante los procedimientos de síntesis, mejorando la eficiencia del proceso de síntesis.
Degradación Dirigida de Proteínas
Como parte de las estrategias de degradación de proteínas dirigidas, este compuesto se puede incorporar a moléculas diseñadas para unirse e inducir la degradación de proteínas específicas dentro de la célula . Esta aplicación es significativa en el tratamiento de enfermedades donde la eliminación de ciertas proteínas es beneficiosa.
Técnicas de Bioconjugación
El grupo amino presente en el compuesto permite la bioconjugación con otras biomoléculas o polímeros sintéticos . Esto es particularmente útil para crear sistemas de administración de fármacos dirigidos, herramientas de diagnóstico y en el desarrollo de biomateriales.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLRAYZVIBFRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624072 | |
| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199105-03-8 | |
| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

